
1-(4-Chlorophenyl)cyclopropanecarbonyl chloride
Vue d'ensemble
Description
“1-(4-Chlorophenyl)cyclopropanecarbonyl chloride” is a chemical compound with the molecular formula C10H8Cl2O . It falls under the category of Carbonyl Chlorides . It has a molecular weight of 215.078 .
Synthesis Analysis
The synthesis of “this compound” involves the use of N,N-dimethylformamide (DMF) and oxalyl chloride in dichloromethane at 0-25℃ for 2 hours . The resulting mixture is stirred at room temperature for 2 hours, after which the volatiles are removed under reduced pressure . The residue is then co-evaporated with toluene to provide the crude product .Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
Cyclopropanecarbonyl chloride can be used as an alkylating reagent in the preparation of some chemical building blocks such as formylcyclopropane, cyclopropanecarboxylic acid hydrazide, bis (cyclopropylcarbonyl) peroxide, 1-cyclopropanecarboxamide, 2-cyclopropylcarbonylcyclohexane-1,3-diones and cyclopropyl analog of triazolopiperazine-amides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 119 °C, a density of 1.152 g/mL at 25 °C, and a refractive index n20/D of 1.452 .Applications De Recherche Scientifique
Structural and Electronic Investigations
- Theoretical and Experimental Insights : A study by Bhat et al. (2018) discusses the synthesis of a similar compound, 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride, and its structural, electronic, and biological properties. This includes molecular electrostatic potential surface and frontier orbital analysis, which are essential for understanding the reactivity and interaction of the compound with other molecules Bhat et al., 2018.
Synthesis and Chemical Properties
- Synthesis of Pyrethroids : Lu Sheng (2004) describes the synthesis of phosphorates using intermediates like 2-(4-chlorophenyl)-3-methyl-butyl chloride, highlighting the chemical versatility and reactivity of chlorophenyl compounds in synthesizing other complex molecules Sheng, 2004.
- Friedel-Crafts Reaction and Molecular Rearrangement : Bates et al. (1991) explored the Friedel-Crafts reaction of acid chlorides like 2-phenylcyclopropanecarbonyl chloride, demonstrating the compound's reactivity in forming complex structures through rearrangement Bates et al., 1991.
Applications in Sensing and Detection
- Photoelectrochemical Sensing : Yan et al. (2019) utilized a compound similar to 4-chlorophenol in developing a sensitive photoelectrochemical sensor for detecting toxic pollutants, demonstrating its potential application in environmental monitoring Yan et al., 2019.
Catalysis and Reaction Mechanisms
- Catalyzed Nucleophilic Substitutions : Stolle et al. (1992) investigated the Pd(0) catalyzed nucleophilic substitution of 1-alkenylcyclopropyl and 1-alkynylcyclopropyl chlorides, showing the potential of chlorophenyl compounds in catalysis and synthesis of new molecules Stolle et al., 1992.
Thermal Decomposition Studies
- Thermal Decomposition Insights : Allen and Russell (2004) conducted studies on the thermal decomposition of compounds like cyclopropanecarbonyl chloride, providing valuable data on its stability and reactivity under high-temperature conditions Allen & Russell, 2004.
Safety and Hazards
The safety data sheet for a similar compound, Cyclopropanecarbonyl Chloride, suggests that it should be handled with care. It is recommended to avoid breathing in the mist, gas, or vapors, and to avoid contact with skin and eyes . In case of contact, wash off with soap and plenty of water and consult a physician . Suitable extinguishing media for fires involving this compound include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Mécanisme D'action
Target of Action
Cyclopropane derivatives are known to interact with various biological targets due to their highly reactive nature .
Mode of Action
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride, like other cyclopropane derivatives, is highly reactive. It can act as an alkylating agent, reacting with double bonds in alkenes or cycloalkenes to form substituted cyclopropanes . This reaction involves the formation of a carbene intermediate, which then reacts with the alkene to form the cyclopropane ring .
Biochemical Pathways
Cyclopropane derivatives are known to be present in numerous biological compounds and can affect various biochemical pathways due to their reactivity .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJONAMDHFQGIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621533 | |
| Record name | 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78682-33-4 | |
| Record name | 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

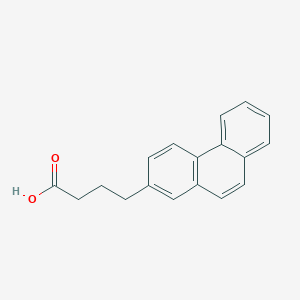
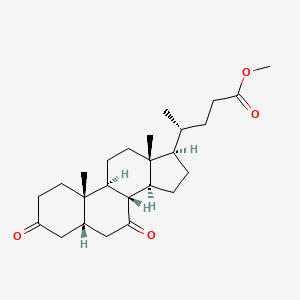
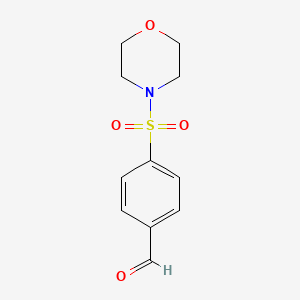

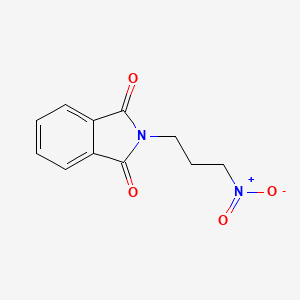
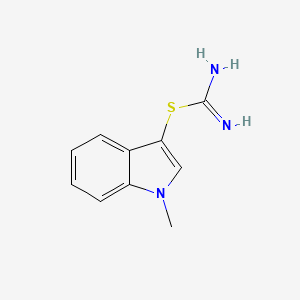
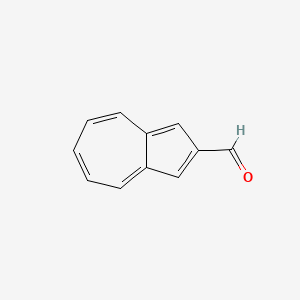
![{3-[(Oxiran-2-yl)methoxy]propyl}silane](/img/structure/B3057215.png)
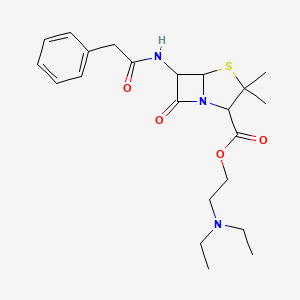

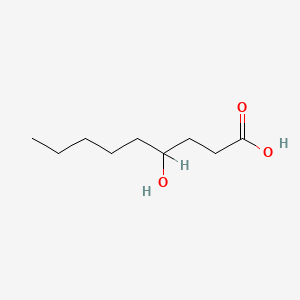
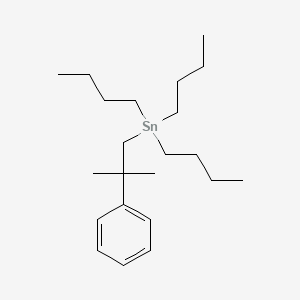
![2,2'-[Methylenebis(oxy)]dianiline](/img/structure/B3057227.png)
